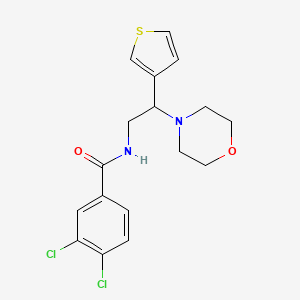
3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound characterized by its multiple functional groups, including chloro, morpholino, and thiophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is to react 3,4-dichlorobenzoic acid with 2-(thiophen-3-yl)ethylamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the benzamide linkage. Subsequently, the morpholino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The chloro groups can be oxidized to form dichloro derivatives.
Reduction: : Reduction reactions can be performed to convert the benzamide group to a primary amine.
Substitution: : The morpholino group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) and aprotic solvents like dimethylformamide (DMF) are often employed.
Major Products Formed
Oxidation: : Formation of dichloro derivatives.
Reduction: : Production of primary amines.
Substitution: : Introduction of various functional groups at the morpholino position.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
Biologically, 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has shown potential in various assays. It may be used in the development of new pharmaceuticals or as a tool compound in biological research.
Medicine
In medicine, this compound could be explored for its therapeutic properties. Its structural complexity and functional groups suggest it may interact with various biological targets, potentially leading to the development of new drugs.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzamide: : Similar core structure but lacks the morpholino and thiophenyl groups.
N-(2-morpholinoethyl)benzamide: : Similar morpholino group but different aromatic ring.
3,4-Dichloro-N-(2-thiophen-3-ylethyl)benzamide: : Similar chloro and thiophenyl groups but different morpholino group.
Uniqueness
3,4-Dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is unique due to its combination of chloro, morpholino, and thiophenyl groups, which provide a high degree of chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
3,4-dichloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c18-14-2-1-12(9-15(14)19)17(22)20-10-16(13-3-8-24-11-13)21-4-6-23-7-5-21/h1-3,8-9,11,16H,4-7,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOAUJBKJBKGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-hydroxy-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2911931.png)
![3,4-dimethoxy-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2911932.png)
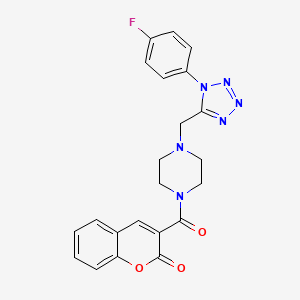
![5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B2911935.png)
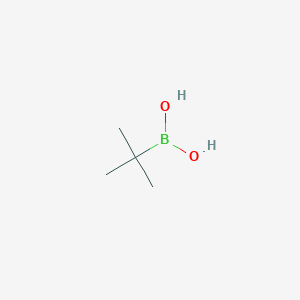
![4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2911939.png)
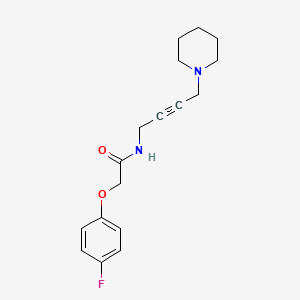
![4,11,13-trimethyl-N-(pyridin-3-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2911942.png)
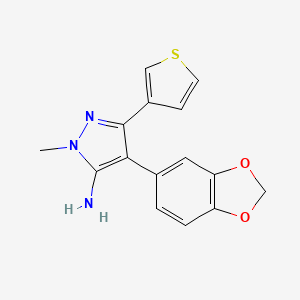
![N-(3,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2911945.png)
![3,4,5,6-tetrachloro-N-(2-methoxyethyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2911947.png)
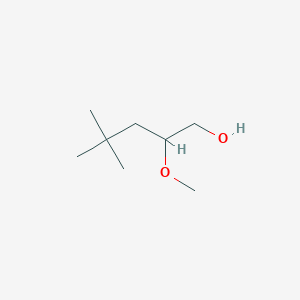
![N-[(4-fluorophenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2911949.png)

